molecular formula C11H8BrFN6 B10951069 1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole

1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole

Cat. No.: B10951069
M. Wt: 323.12 g/mol
InChI Key: WJCWRHNZJDBFKL-UHFFFAOYSA-N
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Description

1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is an organic compound that belongs to the class of pyrazoles and tetraazoles It is characterized by the presence of a bromine atom, a fluorobenzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole, which is then reacted with sodium azide to form the tetraazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and tetraazole rings makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H8BrFN6

Molecular Weight

323.12 g/mol

IUPAC Name

1-[4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]tetrazole

InChI

InChI=1S/C11H8BrFN6/c12-9-6-18(5-8-3-1-2-4-10(8)13)15-11(9)19-7-14-16-17-19/h1-4,6-7H,5H2

InChI Key

WJCWRHNZJDBFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N3C=NN=N3)Br)F

Origin of Product

United States

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